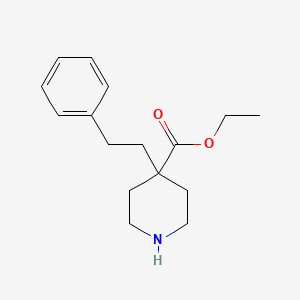![molecular formula C21H19FN2O3S B3436422 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Übersicht
Beschreibung
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, commonly known as FSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. FSPP is a member of the sulfonamide class of compounds, which have been widely used in the development of drugs for various medical conditions.
Wirkmechanismus
The mechanism of action of FSPP is not fully understood. However, it is believed to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting the activity of CAIX, FSPP can disrupt the pH balance in cancer cells, leading to their death. In addition, FSPP may also have an effect on the activity of other enzymes and receptors in the body.
Biochemical and Physiological Effects:
FSPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, FSPP has been shown to reduce intraocular pressure in animal models of glaucoma. However, the exact biochemical and physiological effects of FSPP are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
FSPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has a high affinity for CAIX, making it a promising candidate for the development of anticancer drugs. However, FSPP also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on FSPP. One area of research is the development of FSPP-based anticancer drugs. Several studies have shown that FSPP has potential as a cancer treatment, and further research is needed to optimize its effectiveness and minimize side effects. Another area of research is the development of FSPP-based treatments for ocular diseases. FSPP has shown promise in reducing intraocular pressure, and further research is needed to determine its potential as a glaucoma treatment. Finally, further research is needed to fully understand the mechanism of action of FSPP and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
FSPP has been extensively studied for its potential pharmaceutical applications. It has been shown to have a high affinity for the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. This makes FSPP a promising candidate for the development of anticancer drugs. In addition, FSPP has been shown to have potential applications in the treatment of glaucoma and other ocular diseases.
Eigenschaften
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-17-7-9-19(10-8-17)24-28(26,27)20-13-11-18(12-14-20)23-21(25)15-6-16-4-2-1-3-5-16/h1-5,7-14,24H,6,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSOXURUCNIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B3436345.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436356.png)

![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436387.png)


![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)

![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3436437.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)